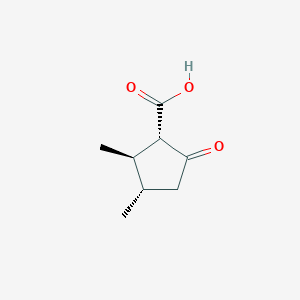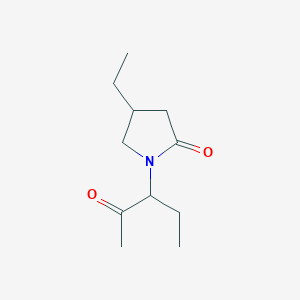![molecular formula C10H14N6S B14172796 2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-34-7](/img/structure/B14172796.png)
2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of ethanol as a solvent and requires careful temperature regulation to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Analyse Chemischer Reaktionen
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups that enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In biology, it is used to investigate cellular pathways and molecular targets, providing insights into the mechanisms of various diseases . Additionally, the compound has applications in the pharmaceutical industry as a building block for the synthesis of more complex therapeutic agents .
Wirkmechanismus
The mechanism of action of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling molecules makes it a promising candidate for further research .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared to other thienopyrimidine derivatives, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The unique hydrazinyl groups in 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contribute to its distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
40277-34-7 |
|---|---|
Molekularformel |
C10H14N6S |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N6S/c11-15-8-7-5-3-1-2-4-6(5)17-9(7)14-10(13-8)16-12/h1-4,11-12H2,(H2,13,14,15,16) |
InChI-Schlüssel |
ZHYFXMIGGISIFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)


![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)


![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)



